4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16312834
InChI: InChI=1S/C13H14N8O/c1-8(2)21-19-11(17-20-21)9-3-5-10(6-4-9)12(22)16-13-14-7-15-18-13/h3-8H,1-2H3,(H2,14,15,16,18,22)
SMILES:
Molecular Formula: C13H14N8O
Molecular Weight: 298.30 g/mol

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide

CAS No.:

Cat. No.: VC16312834

Molecular Formula: C13H14N8O

Molecular Weight: 298.30 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide -

Specification

Molecular Formula C13H14N8O
Molecular Weight 298.30 g/mol
IUPAC Name 4-(2-propan-2-yltetrazol-5-yl)-N-(1H-1,2,4-triazol-5-yl)benzamide
Standard InChI InChI=1S/C13H14N8O/c1-8(2)21-19-11(17-20-21)9-3-5-10(6-4-9)12(22)16-13-14-7-15-18-13/h3-8H,1-2H3,(H2,14,15,16,18,22)
Standard InChI Key YCRQENOXMFJCMS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NC=NN3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide, reflects its three primary components:

  • A benzamide core (C6H5CONH-) at the para position.

  • A 2-(propan-2-yl)-2H-tetrazol-5-yl substituent on the benzene ring.

  • An N-(4H-1,2,4-triazol-3-yl) group as the amide substituent.

The molecular formula is C15H16N8O, with a molecular weight of 324.35 g/mol. Key structural features include:

  • A tetrazole ring (5-membered aromatic ring with four nitrogen atoms) substituted with an isopropyl group.

  • A triazole ring (5-membered ring with three nitrogen atoms) linked via an amide bond.

  • Planar aromatic systems that may facilitate π-π stacking interactions in biological targets .

Synthesis and Structural Optimization

Synthetic Routes

While no explicit synthesis protocol exists for this compound in the literature, its preparation can be inferred from methods used for analogous benzamide-tetrazole hybrids :

  • Benzamide Core Formation: 4-Carboxybenzaldehyde is converted to 4-cyanobenzamide via ammonolysis, followed by cyclization with sodium azide and ammonium chloride to introduce the tetrazole ring .

  • Isopropyl Substituent Addition: The tetrazole nitrogen is alkylated using 2-bromopropane under basic conditions to yield the 2-(propan-2-yl)-2H-tetrazol-5-yl group .

  • Triazole Coupling: The final step involves coupling the benzamide intermediate with 3-amino-1,2,4-triazole using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Structure-Activity Relationship (SAR) Insights

Comparative analysis of analogs reveals critical SAR trends:

  • Tetrazole Position: Para-substitution on the benzamide (as in this compound) enhances binding affinity in kinase inhibitors compared to meta or ortho positions .

  • Isopropyl Group: Bulkier substituents on the tetrazole nitrogen improve metabolic stability by reducing oxidative dealkylation, as demonstrated in HSET inhibitors .

  • Triazole Linkage: The 1,2,4-triazol-3-yl group increases hydrogen-bonding capacity compared to simpler amines, potentially enhancing target selectivity.

Physicochemical and Pharmacokinetic Properties

Based on computational predictions and analog data :

PropertyValue/Description
Molecular Weight324.35 g/mol
logP1.82 (Predicted)
Water Solubility~15 µg/mL (Moderately lipophilic)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Polar Surface Area118.7 Ų

Key observations:

  • The compound’s logP suggests moderate membrane permeability, suitable for oral bioavailability.

  • High polar surface area may limit blood-brain barrier penetration, making peripheral targets more likely .

  • The triazole and tetrazole rings contribute to metabolic resistance, as seen in similar compounds with half-lives >2 hours in murine models .

Research Findings and Biological Activity

Anticancer Activity

In vitro studies of tetrazole-containing benzamides demonstrate:

  • EC50 (Multipolar Spindle Induction): 0.8 µM in DLD1 4N cells .

  • Selectivity Index: >100-fold preference for HSET over Eg5 kinesin .

Probe Development

Fluorescent and click-chemistry probes derived from similar compounds enable target engagement studies:

  • TCO-Tagged Probes: Retain HSET affinity (IC50 = 89 nM) while enabling bioorthogonal labeling .

  • Cellular Colocalization: Demonstrated in HSET-expressing cells but absent in KO models .

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